5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole
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Overview
Description
5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole: is a complex organic compound characterized by its unique structure, which includes a pentafluorophenoxy group and a methanesulfonyl group attached to a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole typically involves multiple steps, starting with the preparation of the pentafluorophenoxy group. This can be achieved by reacting pentafluorophenol with a suitable reagent to form the corresponding pentafluorophenoxy derivative. Subsequently, the methanesulfonyl group is introduced through a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: : Substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorinated groups can enhance its binding affinity to biological targets.
Medicine
In the field of medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole
5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-thiazole
5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-imidazole
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the presence of the pentafluorophenoxy group and the methanesulfonyl group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
2412945-09-4 |
---|---|
Molecular Formula |
C12H10F5NO4S |
Molecular Weight |
359.3 |
Purity |
95 |
Origin of Product |
United States |
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